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Compound of Interest

Compound Name: Hdac6-IN-4

Cat. No.: B12410557

Disclaimer: The specific chemical entity "Hdac6-IN-4" was not identified in the available
literature. This guide provides a detailed overview of a well-characterized and representative
Histone Deacetylase 6 (HDACG6) inhibitor, N-hydroxy-4-[(N(2-hydroxyethyl)-2-
phenylacetamido)methyl)benzamide] (HPB), as a surrogate to fulfill the request for an in-depth
technical analysis. The principles and methodologies described are broadly applicable to the
study of similar selective HDACSG inhibitors.

Core Compound Summary: N-hydroxy-4-[(N(2-
hydroxyethyl)-2-
phenylacetamido)methyl)benzamide] (HPB)

HPB is a potent and selective hydroxamic acid-based small molecule inhibitor of HDAC®6.[1] Its
selectivity for HDAC6 over other HDAC isoforms, particularly the nuclear HDACs, makes it a
valuable tool for studying the specific biological functions of HDAC6 and a potential therapeutic
agent.[1] Unlike pan-HDAC inhibitors, which can have broad and sometimes toxic side effects,
selective HDACG inhibitors offer the potential for a more targeted therapeutic approach.[2]

Chemical Structure

The chemical structure of a typical HDACG6 inhibitor consists of three key pharmacophoric
features: a zinc-binding group (ZBG), a linker region, and a capping group that interacts with
the surface of the enzyme.[3][4] In the case of hydroxamic acid-based inhibitors like HPB, the
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hydroxamic acid moiety serves as the ZBG, chelating the zinc ion in the active site of the
HDAC enzyme.[3]

Representative Structure (HPB):
o Chemical Name: N-hydroxy-4-[(N(2-hydroxyethyl)-2-phenylacetamido)methyl)benzamide]
e Abbreviation: HPB

Quantitative Biological Activity

The potency and selectivity of HDACS6 inhibitors are critical parameters in their evaluation.
These are typically quantified by determining the half-maximal inhibitory concentration (IC50)
against HDACG6 and a panel of other HDAC isoforms.
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Selectivity
Compound Target IC50 (nM) (fold vs. Reference
HDAC1)
HPB HDACS6 31 ~36 [1]
HDAC1 1130 [1]
Not explicitly
stated, but ~50-
HPOB HDACS6 _ ~50 [5]
fold selective
over HDAC1
Not explicitl
HDAC1 PACTY [5]
stated
Not explicitly
Compound 10c HDAC6 - [6]
stated, but potent
HL-60 cells 250 [6]
RPMI-8226 cells 230 [6]
. 158 (over other
TO-317 HDACS6 (Ki) 0.7 [4]
HDACS)
HDACS6 (IC50) 2 [4]
ACY-1215 Potent and
o HDACG6 ) - [7]
(Ricolinostat) selective

Mechanism of Action

HDACSG is a unique member of the class Illb histone deacetylases.[8][9] Unlike most other

HDACS, it is primarily located in the cytoplasm and has two catalytic domains.[1][5][9] Its

substrates are predominantly non-histone proteins, including a-tubulin, cortactin, and heat

shock protein 90 (Hsp90).[2][5]

The primary mechanism of action for HDACG inhibitors is the blockage of the enzyme's

deacetylase activity. By binding to the active site, these inhibitors prevent the removal of acetyl
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groups from substrate proteins. This leads to the hyperacetylation of key cellular proteins,

which in turn affects various cellular processes.

Signaling and Cellular Pathways Affected by HDAC6

Inhibition

The inhibition of HDACG6 has been shown to impact multiple signaling pathways and cellular

processes, making it a target for various diseases, including cancer and neurodegenerative

disorders.[2][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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